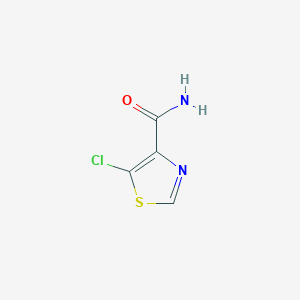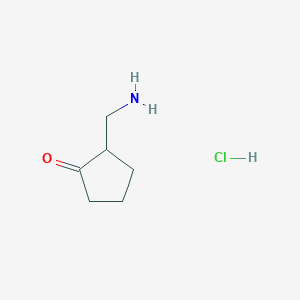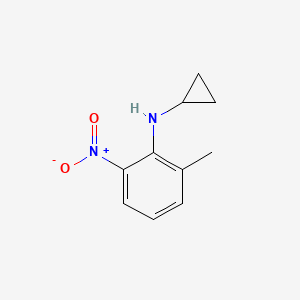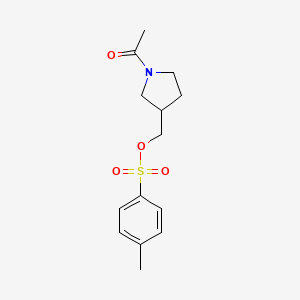
5-Chlorothiazole-4-carboxamide
Übersicht
Beschreibung
5-Chlorothiazole-4-carboxamide is a heterocyclic compound belonging to the thiazole family. It is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer , antibacterial , antimicrobial , anti-inflammatory , and antiviral effects . These activities suggest that 5-Chlorothiazole-4-carboxamide may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often by binding to an active site and modulating the target’s function . This can result in changes to cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately leading to the observed biological effects.
Biochemical Pathways
For instance, 5-Aminoimidazole-4-carboxamide ribotide (AICAR), a compound structurally similar to this compound, is an intermediate in the generation of inosine monophosphate and can stimulate AMP-dependent protein kinase (AMPK) activity . This suggests that this compound might also interact with purine metabolism or AMPK-related pathways.
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
For instance, if it acts on targets involved in cell proliferation, it could potentially exhibit anticancer activity .
Biochemische Analyse
Biochemical Properties
5-Chlorothiazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The interaction with c-Met kinase suggests that this compound may have potential as an anticancer agent. Additionally, this compound can bind to various proteins, influencing their function and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the c-Met signaling pathway, which is crucial for cell growth and survival. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of c-Met kinase by binding to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments. The degradation products of this compound may have different biological activities, which should be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is crucial for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to purine biosynthesis . It interacts with enzymes such as aldehyde dehydrogenase 1 family member L1 (ALDH1L1), which influences mitochondrial metabolism by accumulating 5-aminoimidazole-4-carboxamide ribonucleotide . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s biological activity. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it exerts its biological effects. This localization is essential for the compound’s activity, as it allows it to interact with its target biomolecules and modulate cellular processes effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazole-4-carboxamide typically involves the reaction of 5-chlorothiazole with a suitable amide-forming reagent. One common method is the reaction of 5-chlorothiazole with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chlorothiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (tetrahydrofuran, ether).
Major Products Formed:
Substitution Reactions: Substituted thiazole derivatives.
Oxidation Reactions: Sulfoxides, sulfones.
Reduction Reactions: Reduced amide derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chlorothiazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities
Industry: Utilized in the development of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: Another thiazole derivative with similar biological activities, including antimicrobial and anticancer properties.
Thiazole-5-carboxamide: Shares structural similarities and exhibits comparable biological activities.
Thiadiazole Derivatives: These compounds also possess a thiazole ring and have been studied for their diverse biological activities.
Uniqueness of 5-Chlorothiazole-4-carboxamide: this compound is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications and effects.
Eigenschaften
IUPAC Name |
5-chloro-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZEMHGDOEIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)





![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)




